molecular formula C16H15ClINOS B3551166 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide

Cat. No. B3551166
M. Wt: 431.7 g/mol
InChI Key: BGVRZXDILWQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide, also known as CI-994, is a synthetic small molecule that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in the late 1990s and has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and the inhibition of HDAC activity leads to the accumulation of acetylated histones, which alters the expression of various genes involved in cell proliferation, differentiation, and survival. The altered gene expression ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the accumulation of acetylated histones, the alteration of gene expression, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor growth in vivo. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, which could potentially enhance the efficacy of cancer treatment. However, one of the limitations of this compound is its low solubility in water, which could affect its bioavailability and limit its clinical application.

Future Directions

There are several future directions for the research on 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide, including the development of more potent and selective HDAC inhibitors, the investigation of the molecular mechanisms underlying the anticancer activity of this compound, the identification of biomarkers for patient selection and treatment response, and the evaluation of the safety and efficacy of this compound in clinical trials. Moreover, the combination of this compound with other anticancer agents could potentially enhance the therapeutic efficacy and overcome drug resistance in cancer treatment.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDAC enzymes, which regulate the acetylation status of histone proteins. The inhibition of HDAC activity leads to the accumulation of acetylated histones, which in turn affects the expression of various genes involved in cell proliferation, differentiation, and survival.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-iodo-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINOS/c1-11-10-13(18)4-7-15(11)19-16(20)8-9-21-14-5-2-12(17)3-6-14/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVRZXDILWQDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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